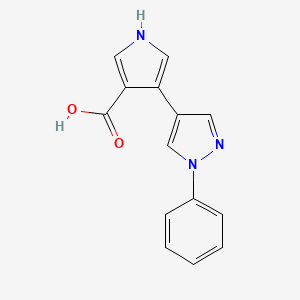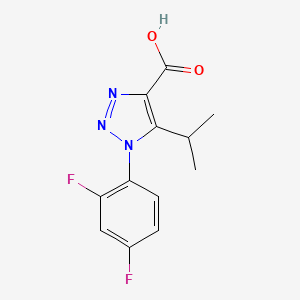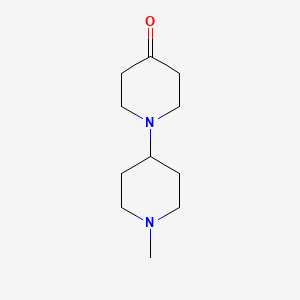![molecular formula C17H10F3NO3 B1417420 3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione CAS No. 478077-39-3](/img/structure/B1417420.png)
3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione
Descripción general
Descripción
3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione is a synthetic compound with the molecular formula C17H10F3NO3 . It falls under the category of indandione-based dyes.
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula, C17H10F3NO3 . The molecular weight is 333.26 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula, C17H10F3NO3, and its molecular weight, 333.26 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regioselective Nucleophilic Addition
The study by Sosnovskikh et al. (2006) discusses the regioselective nucleophilic 1,6-addition of trimethyl(trifluoromethyl)silane to 4H-chromene derivatives, a process relevant to the synthesis of compounds like 3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione (Sosnovskikh et al., 2006).
Synthesis of Chromene Derivatives
A study by Han et al. (2015) details the synthesis of chromene derivatives, which are related to the target compound. This synthesis includes reactions such as Knoevenagel condensation (Han et al., 2015).
Novel Palladium(II) Complex Formation
Budzisz et al. (2004) reported the synthesis of a novel palladium(II) complex using a coumarin-derived ligand, demonstrating the compound's potential in complex formation and coordination chemistry (Budzisz et al., 2004).
Biological Applications
Cytotoxicity Studies
The palladium(II) complex mentioned in Budzisz et al.'s study was also tested for cytotoxicity against cancer cell lines, indicating potential applications in cancer research (Budzisz et al., 2004).
Anti-influenza Virus Activity
Abdella et al. (2017) synthesized bis(4H-chromene-3-carbonitrile) derivatives and investigated their anti-influenza H5N1 virus activities, suggesting potential antiviral applications for similar compounds (Abdella et al., 2017).
Potential Anticancer Agents
A study by Azizmohammadi et al. (2013) on 2H-chromene derivatives bearing different moieties showed potential as anticancer agents, highlighting the pharmaceutical relevance of chromene-based compounds (Azizmohammadi et al., 2013).
Propiedades
IUPAC Name |
4-hydroxy-3-[[4-(trifluoromethyl)phenyl]iminomethyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)10-5-7-11(8-6-10)21-9-13-15(22)12-3-1-2-4-14(12)24-16(13)23/h1-9,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHUUFLCZOIJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



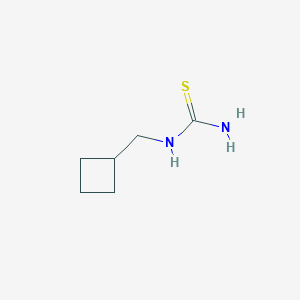
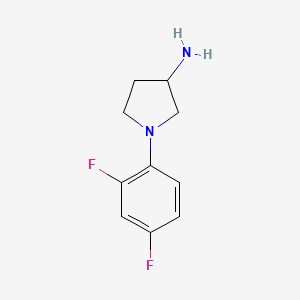
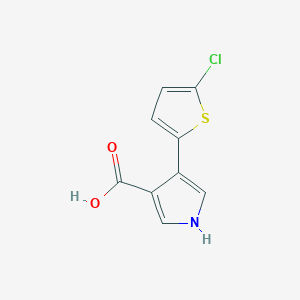
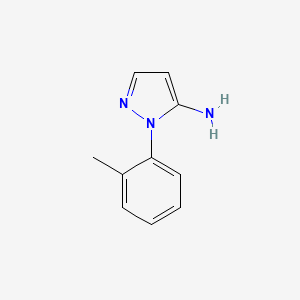
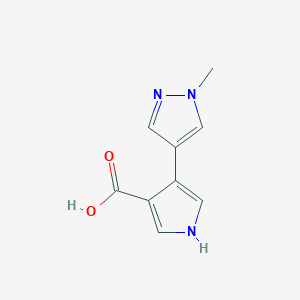
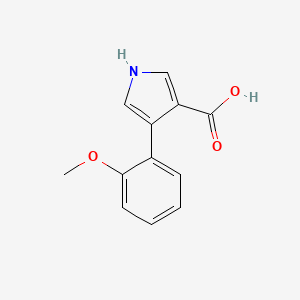
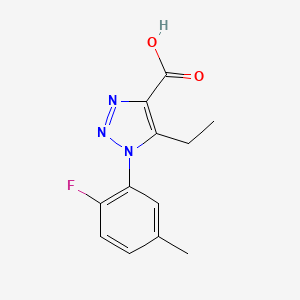
![6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417348.png)
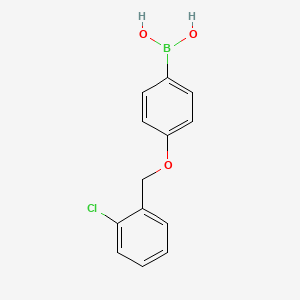
![3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1417350.png)
![5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1417351.png)
